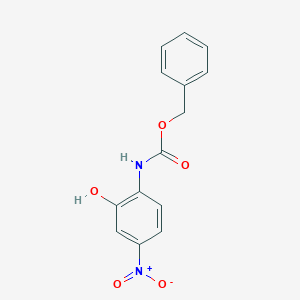

2-(Benzyloxycarbonylamino)-5-nitrophenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12N2O5 |

|---|---|

Molecular Weight |

288.25 g/mol |

IUPAC Name |

benzyl N-(2-hydroxy-4-nitrophenyl)carbamate |

InChI |

InChI=1S/C14H12N2O5/c17-13-8-11(16(19)20)6-7-12(13)15-14(18)21-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,15,18) |

InChI Key |

CSYKDOCURHICFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Benzyloxycarbonylamino 5 Nitrophenol and Relevant Precursors

Strategic Approaches to the N-Benzyloxycarbonylation of Amines (N-Cbz Protection)

The protection of an amino group as its benzyloxycarbonyl (Cbz) derivative is a fundamental transformation in organic synthesis, particularly in peptide chemistry. cdnsciencepub.com The Cbz group is valued for its stability across a wide range of reaction conditions, including basic and most aqueous acidic environments, and its straightforward removal via catalytic hydrogenation. ijacskros.commasterorganicchemistry.com

Chemoselective N-Benzyloxycarbonylation Protocols

Achieving chemoselectivity is paramount when protecting molecules with multiple functional groups, such as the precursor 2-amino-5-nitrophenol (B90527), which contains both an amino and a hydroxyl group. The goal is to selectively protect the more nucleophilic amino group while leaving the hydroxyl group intact.

Several methodologies have been developed to achieve this selectivity. One effective approach involves the use of benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB) under solvent-free conditions at room temperature. cdnsciencepub.comresearchgate.net This protocol has demonstrated high chemoselectivity for a variety of substrates, including those containing hydroxyl groups. cdnsciencepub.com For instance, in the case of aminophenols, only the amino group undergoes benzyloxycarbonylation, yielding the desired N-Cbz protected product in excellent yields. cdnsciencepub.com The mild reaction conditions and simple experimental procedures make this a valuable method. cdnsciencepub.comresearchgate.net

Another highly chemoselective method utilizes water as the reaction medium. ijacskros.com Treating an amine with Cbz-Cl in water at room temperature has been shown to afford the corresponding N-Cbz protected amine with high selectivity and impressive yields. ijacskros.com This method avoids the need for strong bases or anhydrous organic solvents, which are often associated with traditional protocols. ijacskros.com The chemoselectivity is highlighted by the successful protection of amino groups in the presence of other sensitive functionalities. ijacskros.com

The following table summarizes the results of a chemoselective N-benzyloxycarbonylation of various amines using TBAB as a catalyst under solvent-free conditions.

| Entry | Substrate | Time (min) | Yield (%) |

| 1 | Aniline (B41778) | 5 | 98 |

| 2 | 4-Methylaniline | 5 | 98 |

| 3 | 4-Methoxyaniline | 5 | 96 |

| 4 | 4-Chloroaniline | 10 | 95 |

| 5 | 4-Aminophenol | 5 | 98 |

| 6 | 2-Aminoethanol | 5 | 99 |

| 7 | Glycine methyl ester | 10 | 96 |

| 8 | L-Proline methyl ester | 10 | 95 |

Data sourced from research on mild and efficient chemoselective N-benzyloxycarbonylation. cdnsciencepub.com

Green Chemistry Approaches in Cbz Protection utilizing Aqueous Media and Heterogeneous Catalysis

In line with the principles of green chemistry, recent research has focused on developing environmentally benign methods for Cbz protection. A significant advancement is the use of water as a reaction solvent, which is inexpensive, non-toxic, and non-flammable. ijacskros.com A simple and efficient protocol involves stirring the amine with Cbz-Cl in water at room temperature, eliminating the need for organic solvents. ijacskros.com This method is not only eco-friendly but also highly chemoselective. ijacskros.com

The use of micellar catalysis in aqueous media represents another green approach. Surfactants can form nanomicelles in water, creating a hydrophobic core that can solubilize organic reactants and facilitate reactions. ucsb.edu This technique has been successfully applied to peptide synthesis, which involves Cbz-protected amino acids, demonstrating the compatibility of Cbz chemistry with aqueous micellar conditions. greentech.fr

Heterogeneous catalysis further enhances the green credentials of a synthetic process by simplifying catalyst recovery and reuse. researchgate.net For Cbz protection, solid acid catalysts like Amberlyst-15 have been shown to be effective under solvent-free conditions. researchgate.net The development of oscillatory plug flow reactors has enabled the use of heterogeneous catalysts like Palladium on carbon (Pd/C) for reductive aminations in aqueous micellar media, showcasing a scalable and sustainable approach. rsc.org These advancements pave the way for cleaner and more efficient Cbz protection methodologies.

Catalytic Systems for Efficient Amino Group Protection

The efficiency of N-benzyloxycarbonylation can be significantly enhanced through the use of various catalytic systems. As mentioned, tetrabutylammonium bromide (TBAB) serves as an effective catalyst for this transformation under solvent-free conditions, leading to excellent yields in short reaction times. cdnsciencepub.comresearchgate.net

Other catalytic systems reported for Cbz protection include:

β-Cyclodextrin: In aqueous media, catalytic amounts of β-cyclodextrin can facilitate the selective protection of amines with Cbz-Cl, yielding carbamates in high yields at room temperature. researchgate.net

Dodecatungstophosphoric acid hydrate (B1144303): This heteropoly acid can catalyze the Cbz protection of both aliphatic and aromatic amines efficiently. researchgate.net

Amberlyst-15: This solid-supported acid catalyst works effectively under solvent-free conditions, allowing for rapid protection of amines. researchgate.net

Iodine: Molecular iodine has also been reported as a catalyst for this transformation. researchgate.net

These catalytic approaches offer alternatives to traditional methods that often require stoichiometric amounts of base and anhydrous conditions, thereby providing milder, more efficient, and often more environmentally friendly pathways to N-Cbz protected amines. ijacskros.comresearchgate.net

Synthesis of 2-Amino-5-nitrophenol as a Key Intermediate

The precursor 2-amino-5-nitrophenol is a crucial intermediate for numerous dyes and pharmaceuticals. guidechem.comgoogle.com Traditional synthetic routes often involve multiple steps, low yields, and significant waste generation. guidechem.com Newer methods have focused on improving efficiency and reducing environmental impact.

Cyclocondensation-Nitration Pathways for the Precursor Synthesis

A highly effective and more modern route to 2-amino-5-nitrophenol starts with o-aminophenol and urea (B33335). researchgate.netresearchgate.net This pathway involves a three-step, one-pot synthesis that includes cyclocondensation, nitration, and hydrolysis. guidechem.comresearchgate.net

Cyclocondensation: o-Aminophenol is reacted with urea to form a benzoxazolone intermediate. This reaction is typically carried out by heating the two reagents together. google.comresearchgate.net

Nitration: The resulting benzoxazolone is then nitrated using a mixture of nitric acid and sulfuric acid. This step introduces the nitro group at the desired position on the aromatic ring, yielding 6-nitrobenzoxazolone. google.comresearchgate.net

Hydrolysis: The final step is the alkaline hydrolysis of the 6-nitrobenzoxazolone intermediate, which opens the heterocyclic ring to yield the final product, 2-amino-5-nitrophenol. researchgate.netresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of Nitrophenol Precursors

For the synthesis of 2-amino-5-nitrophenol via the cyclocondensation-nitration pathway, key optimized conditions have been identified: researchgate.net

Cyclocondensation: The optimal molar ratio of o-aminophenol to urea is 1.00:1.05. The reaction is best carried out at 115°C for 1.5 hours. researchgate.net

Nitration: This step is optimally performed at 40°C for 2 hours using a mixture of nitric acid and sulfuric acid. researchgate.net

Alkaline Hydrolysis: The hydrolysis of the nitrated intermediate proceeds with the best results at 105°C for 2.5 hours. researchgate.net

The following table presents the optimized reaction conditions for the synthesis of 2-amino-5-nitrophenol.

| Step | Reactants | Key Parameters | Optimal Value | Reported Yield |

| Cyclocondensation | o-Aminophenol, Urea | Molar Ratio | 1.00 : 1.05 | ~90% (intermediate) researchgate.net |

| Temperature | 115°C | |||

| Time | 1.5 h | |||

| Nitration | Benzoxazolone, HNO₃, H₂SO₄ | Temperature | 40°C | |

| Time | 2 h | |||

| Hydrolysis | 6-Nitrobenzoxazolone, Base | Temperature | 105°C | ~81% (from intermediate) researchgate.net |

| Time | 2.5 h | |||

| Overall | ~80% researchgate.net |

Data compiled from studies on the synthesis of 2-amino-5-nitrophenol. researchgate.netresearchgate.net

Microwave-Assisted Nitration Techniques for Related Phenolic Compounds

The nitration of phenolic compounds, a critical step in the synthesis of precursors for 2-(Benzyloxycarbonylamino)-5-nitrophenol, has traditionally relied on the use of corrosive and hazardous reagents like concentrated nitric and sulfuric acids. Modern synthetic chemistry, however, increasingly emphasizes the principles of Green Chemistry, leading to the development of safer and more efficient methodologies. gordon.eduicm.edu.pl Microwave-assisted synthesis has emerged as a powerful tool in this regard, significantly accelerating reaction times and often improving yields and selectivity. researchgate.netorientjchem.org

Microwave-assisted nitration of phenols typically employs alternative nitrating agents, such as metal nitrates, in conjunction with a less corrosive acidic medium like acetic acid. icm.edu.plorientjchem.org This approach avoids the use of strong mineral acids, reducing waste and enhancing safety. gordon.edu The use of calcium nitrate (B79036) [Ca(NO₃)₂] has been particularly effective. In one method, phenol (B47542) was reacted with calcium nitrate and glacial acetic acid under microwave irradiation, achieving complete nitration in just one minute with a high yield of 89%. orientjchem.org This rapid, rate-enhanced process demonstrates a significant improvement over conventional methods. orientjchem.org

The benefits of microwave irradiation stem from its ability to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and pressure within a sealed vessel. This results in a dramatic reduction in reaction time compared to conventional heating. gordon.edu Studies have systematically investigated parameters such as reaction time, feed composition, microwave energy, and temperature to optimize the nitration of various phenolic and aromatic compounds. researchgate.net

Research has explored a variety of inorganic metal nitrates for this purpose, including sodium nitrate, copper(II) nitrate, and iron(III) nitrate, in concentrated acetic acid. icm.edu.plresearchgate.net These inquiry-based learning experiments highlight the versatility of the microwave-aided approach and allow for the controlled synthesis of mono-, di-, or even tri-nitrated phenols. icm.edu.pl The choice of metal nitrate can influence the reaction's outcome, providing a basis for optimizing the synthesis of specific nitrophenol isomers. icm.edu.plresearchgate.net For the synthesis of precursors to this compound, such techniques could be applied to 2-aminophenol (B121084) derivatives, offering a greener and more rapid alternative to traditional nitration protocols.

The following table summarizes findings from studies on microwave-assisted nitration of representative phenolic compounds.

| Phenolic Substrate | Nitrating Agent | Medium | Microwave Conditions | Reaction Time | Yield | Reference |

| Phenol | Calcium Nitrate | Acetic Acid | 900W Output | 1 min | 89% | orientjchem.org |

| 4-hydroxyacetophenone | Calcium Nitrate | Acetic Acid | Low Power (1-32W) | < 10 min | High | gordon.edu |

| Phenol | Various Metal Nitrates | Acetic Acid | Not specified | Short | High | icm.edu.pl |

| Chlorobenzene | Not specified | Not specified | Systematically varied | Not specified | Enhanced | researchgate.net |

Convergent and Divergent Synthetic Strategies for the Target Compound

A divergent strategy offers a more flexible approach for generating a library of related compounds from a common intermediate. A potential divergent synthesis for the target compound could also start from 2-aminophenol. From this common precursor, the synthesis could diverge into two distinct pathways:

Pathway A (Nitration First): 2-aminophenol is first nitrated to produce 2-amino-5-nitrophenol. This key intermediate can then be reacted with a variety of protecting group reagents (e.g., benzyl chloroformate, Boc-anhydride, Fmoc-chloride) to yield a diverse set of N-protected 5-nitrophenols, including the target compound.

Pathway B (Protection First): 2-aminophenol is first N-protected with a benzyloxycarbonyl (Cbz) group. The resulting 2-(benzyloxycarbonylamino)phenol would then be subjected to nitration. This pathway presents a significant challenge in controlling the regioselectivity of the nitration, as the activating hydroxyl and moderately deactivating Cbz-amino groups could direct nitration to other positions on the ring.

Fragment 1 Synthesis: Preparation of a suitable 4-substituted-2-aminophenol derivative where the substituent is a leaving group.

Fragment 2 Synthesis: Preparation of a benzyloxycarbonyl-protected amine source.

Coupling and Nitration: A more practical convergent approach would involve preparing two advanced intermediates. For example, one could synthesize a protected aminophenyl boronic acid and couple it with a nitrated aryl halide in a Suzuki coupling reaction, although this is a more complex route. A simpler convergent concept involves the coupling of two key precursors in the final step. The synthesis of 2-amino-5-nitrophenol itself can be viewed as a convergent process where a benzoxazole (B165842) intermediate is formed and then coupled with a nitrating agent, followed by a final hydrolysis step that reveals the coupled fragments in the desired arrangement. google.com The final step, the reaction between 2-amino-5-nitrophenol and benzyl chloroformate, is the convergent step that joins the two key components to form the final product.

The following table outlines the conceptual differences between these synthetic strategies.

| Strategy | Starting Material(s) | Key Steps | Advantages | Disadvantages |

| Linear | 2-Aminophenol | 1. Cyclocondensation (protection) 2. Nitration 3. Hydrolysis 4. N-Benzyloxycarbonylation | Straightforward, well-established | Overall yield can be low due to the number of sequential steps. |

| Divergent | 2-Aminophenol | Path A: Nitration → Diversification with protecting groups Path B: Protection → Nitration | Efficient for creating a library of analogues from a common intermediate. | Path B may suffer from poor regioselectivity during nitration. |

| Convergent | 2-Amino-5-nitrophenol, Benzyl chloroformate | 1. Independent synthesis of precursors 2. Final coupling reaction | Higher overall efficiency and yield; allows for late-stage diversification. | Requires development of robust coupling methods for the chosen fragments. |

Intrinsic Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxycarbonylamino 5 Nitrophenol

Reactivity of the Benzyloxycarbonylamino Moiety

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized carbamate-based protecting group for amines in organic synthesis. total-synthesis.commasterorganicchemistry.com Its reactivity and stability are central to the synthetic utility of 2-(benzyloxycarbonylamino)-5-nitrophenol.

Cbz Deprotection Mechanisms: Catalytic Hydrogenolysis and Alternative Methods

The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis. masterorganicchemistry.com This method is valued for its mild, neutral pH conditions, which preserve many acid- or base-sensitive functional groups. masterorganicchemistry.com

Catalytic Hydrogenolysis: This process involves the cleavage of the benzyl (B1604629) C-O bond using hydrogen gas (H₂) and a heterogeneous catalyst, typically palladium on carbon (Pd/C). total-synthesis.commasterorganicchemistry.com The reaction proceeds via a two-step mechanism. First, the catalytic hydrogenolysis of the benzyloxy group occurs, forming toluene (B28343) and an unstable carbamic acid intermediate. taylorfrancis.com This intermediate then spontaneously decomposes, releasing the free amine and carbon dioxide. taylorfrancis.com Transfer hydrogenation, using H₂ donors other than molecular hydrogen, can also be employed. total-synthesis.com

Alternative Methods: While hydrogenolysis is prevalent, several other methods exist for Cbz deprotection, which can be advantageous when the substrate contains functionalities susceptible to reduction, such as nitro groups. nih.gov

Acidic Conditions: The Cbz group can be cleaved under harsh acidic conditions, for instance, with excess hydrogen bromide (HBr) or hydrogen chloride (HCl). total-synthesis.comtdcommons.org The mechanism involves protonation of the carbamate (B1207046) followed by an SN2 reaction. total-synthesis.com Reagents like aluminum chloride (AlCl₃) in fluorinated solvents have also been shown to effectively deprotect N-Cbz groups at room temperature. organic-chemistry.org

Nucleophilic Deprotection: Certain nucleophiles can deprotect Cbz-protected amines. For example, treatment with 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) can cleave the carbamate, a method superior to hydrogenolysis for substrates with sensitive functionalities. organic-chemistry.orgresearchgate.net

Other Reagents: Trimethylsilyl iodide (TMSI) is another Lewis acid option for Cbz deprotection. researchgate.net

Table 1: Common Cbz Deprotection Methods

| Method | Reagents | Key Features | Citation |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral conditions; common but may reduce other functional groups. | masterorganicchemistry.com |

| Acidolysis | HBr, HCl, AlCl₃ | Metal-free; useful when hydrogenation is not viable, but requires harsh conditions. | total-synthesis.comtdcommons.orgorganic-chemistry.org |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Avoids hydrogenation and strong acids; suitable for sensitive substrates. | organic-chemistry.orgresearchgate.net |

| Lewis Acid Cleavage | Trimethylsilyl iodide (TMSI) | Alternative to standard acidic or reductive methods. | researchgate.net |

Stability Profiles under Diverse Reaction Conditions Relevant to Organic Synthesis

The Cbz group's stability profile is a key reason for its widespread use. It is generally robust under conditions that cleave other common amine protecting groups.

Base Stability: The Cbz group is stable to basic conditions, including organic and inorganic bases used in many synthetic transformations. ijacskros.com

Acid Stability: It is stable in most aqueous acidic media. ijacskros.com However, prolonged exposure to strong acids like HBr or concentrated HCl can lead to its removal. total-synthesis.comtdcommons.org This conditional stability allows for selective deprotection in the presence of more acid-labile groups like the tert-butyloxycarbonyl (Boc) group. nih.gov

Orthogonality: The Cbz group is orthogonal to several other common protecting groups. For instance, it is stable under the acidic conditions used to remove Boc groups and the basic conditions used to cleave the 9-fluorenylmethoxy carbonyl (Fmoc) group. total-synthesis.commasterorganicchemistry.comnih.gov This orthogonality is crucial in complex multi-step syntheses, such as peptide synthesis. total-synthesis.comnih.gov

Reductive and Oxidative Conditions: The primary lability of the Cbz group is towards catalytic hydrogenation. nih.gov It is generally stable to oxidative conditions that might be used to cleave other protecting groups, such as the p-methoxybenzyl (PMB) group. nih.gov

Transformations Involving the Cbz-Protected Amine Functionality

While the primary role of the Cbz group is protection, the protected amine can still participate in certain reactions. For instance, N-Cbz-protected amino acids can be converted into the corresponding arylamides in high yields by reacting with aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole. organic-chemistry.org Lanthanum triflate has also been shown to catalyze the conversion of N-benzyloxycarbonyl-protected amines into nonsymmetric ureas. organic-chemistry.org In these cases, the Cbz group remains intact while the functionality of the protected group is altered, demonstrating its stability and utility in directing synthesis.

Reactivity of the Nitrophenol Functional Group

The nitrophenol portion of the molecule exhibits reactivity heavily influenced by the strong electron-withdrawing nature of the nitro group.

Electronic Effects of the Nitro Group on Aromatic Reactivity and Acidity of the Phenolic Hydroxyl

The nitro (-NO₂) group is a potent electron-withdrawing group, exerting its influence through both the inductive effect (-I effect) and the resonance effect (-M effect). sips.org.inaskfilo.comquora.com

Effect on Acidity: This electron-withdrawing character significantly increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol (B47542). sips.org.inquora.com The nitro group helps to stabilize the negative charge of the phenoxide ion formed upon deprotonation. askfilo.compearson.com This stabilization occurs through delocalization of the negative charge onto the nitro group via resonance, which is possible when the nitro group is in the ortho or para position relative to the hydroxyl group. sips.org.inpearson.com This increased stability of the conjugate base makes the parent nitrophenol a stronger acid. askfilo.comquora.com

Table 2: Acidity of Phenol and Nitrophenols

| Compound | pKa | Reason for Acidity Trend |

|---|---|---|

| Phenol | ~10.0 | Baseline acidity; phenoxide stabilized by resonance within the ring. |

| 3-Nitrophenol (m-Nitrophenol) | ~8.4 | More acidic than phenol due to the -I effect of the nitro group. Resonance stabilization of the phenoxide by the nitro group is not possible. sips.org.inquora.com |

| 4-Nitrophenol (p-Nitrophenol) | ~7.15 | Significantly more acidic due to both -I and -M effects, which delocalize the negative charge onto the nitro group. sips.org.in |

| 2-Nitrophenol (o-Nitrophenol) | ~7.23 | Acidity is comparable to the para isomer due to -I and -M effects, but slightly weakened by intramolecular hydrogen bonding. quora.com |

Effect on Aromatic Reactivity: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack. numberanalytics.com

Electrophilic and Nucleophilic Substitution Patterns on the Aromatic Ring

The substituents on the ring—the hydroxyl, Cbz-amino, and nitro groups—collectively direct the outcome of substitution reactions.

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position relative to itself. ck12.orgdoubtnut.com Conversely, the hydroxyl and amino groups are powerful activating, ortho-, para-directing groups. In this compound, the positions are ortho and para to the activating groups (-OH and -NHCbz) and meta to the deactivating nitro group. This alignment of directing effects would strongly favor electrophilic substitution at the 4- and 6-positions of the ring, which are ortho and para to the activating hydroxyl and amino groups.

Nucleophilic Aromatic Substitution: The presence of a strong electron-withdrawing group like -NO₂ facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). doubtnut.com This makes the aromatic ring susceptible to attack by nucleophiles, particularly at the positions ortho and para to the nitro group. doubtnut.com In the context of related compounds, such as benzoxazole (B165842) derivatives with a nitro group at the 5-position, nucleophilic substitution has been shown to occur. google.com This suggests that the aromatic ring of this compound could undergo nucleophilic substitution, potentially leading to the displacement of a suitable leaving group if one were present at an activated position.

Redox Chemistry of the Nitro Group within the Molecular Framework

The redox chemistry of the nitro group in this compound is a focal point of its chemical behavior, largely dictating its transformation pathways and potential applications. The strong electron-withdrawing nature of the nitro group makes it susceptible to reduction under various conditions, a process that is significantly influenced by the electronic properties of the other substituents on the aromatic ring. nih.gov

The reduction of an aromatic nitro group is a stepwise process that can yield several intermediates, including nitroso, hydroxylamino, and ultimately, amino derivatives. nih.govwikipedia.org The complete reduction involves the transfer of six electrons and six protons to convert the nitro group (-NO₂) into an amino group (-NH₂). The generally accepted pathway proceeds as follows:

-NO₂ → -NO → -NHOH → -NH₂

The presence of the benzyloxycarbonylamino group at the ortho position and the hydroxyl group at the para position to the nitro group has a profound effect on the reactivity of the nitro functionality. The benzyloxycarbonylamino group, particularly due to the nitrogen atom's lone pair, acts as an electron-donating group, which increases the electron density on the aromatic ring. orientjchem.org This increased electron density can slow down the initial rate-limiting step of the reduction, which often involves the first electron transfer to the nitro group. orientjchem.org

Mechanistic Aspects of Reduction:

The reduction of the nitro group in this compound can be achieved through various methods, including catalytic hydrogenation and electrochemical reduction.

Catalytic Hydrogenation: This is a widely employed method for the reduction of nitroarenes. masterorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are commonly used in the presence of a hydrogen source like hydrogen gas (H₂) or transfer hydrogenation reagents like formic acid or hydrazine (B178648). google.combeilstein-journals.orgnih.govekb.eg The reaction mechanism on the catalyst surface involves the adsorption of both the nitro compound and the hydrogen source, followed by a stepwise transfer of hydrogen atoms to the nitro group. The presence of electron-donating groups can influence the adsorption kinetics and the stability of intermediates on the catalyst surface. orientjchem.org

Electrochemical Reduction: In electrochemical methods, the reduction potential of the nitro group can be precisely controlled. The reduction of nitrobenzene (B124822) derivatives is known to be sensitive to the electronic nature of the substituents. acs.org More electron-rich nitroarenes, such as this compound, are expected to have more negative reduction potentials. acs.org The mechanism involves a series of electron and proton transfer steps, and the stability of the resulting radical anion intermediate is a key factor. nih.gov

The following table provides a comparative overview of reduction potentials for related nitroaromatic compounds to illustrate the expected electronic effects on this compound.

| Compound | Substituent Effects | Expected Relative Reduction Potential |

| Nitrobenzene | Reference compound | Baseline |

| 4-Nitrophenol | Electron-donating hydroxyl group | More negative than nitrobenzene |

| 2-Nitroaniline | Electron-donating amino group | More negative than nitrobenzene |

| This compound | Electron-donating benzyloxycarbonylamino and hydroxyl groups | Expected to be significantly more negative than nitrobenzene |

This table is illustrative and based on established principles of substituent effects on the electrochemical reduction of nitroaromatics.

Intermolecular and Intramolecular Interactions Influencing Reactivity and Conformation

The reactivity and solid-state structure of this compound are significantly governed by a network of non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular). These interactions dictate the molecule's conformation and how it packs in a crystalline lattice, which in turn can influence its chemical properties.

Intramolecular Interactions:

A key intramolecular interaction in this compound is the formation of a hydrogen bond. The presence of the hydroxyl group ortho to the benzyloxycarbonylamino group allows for the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the carbamate group (O-H···O=C). bohrium.comresearchgate.net This interaction creates a stable six-membered ring-like structure, which can restrict the conformational freedom of the molecule. bohrium.com

The formation of this intramolecular hydrogen bond can have several consequences:

Stabilization of Conformation: It locks the relative orientation of the hydroxyl and benzyloxycarbonylamino groups, leading to a more planar and rigid molecular structure.

Influence on Reactivity: By involving the phenolic hydrogen in a hydrogen bond, its acidity can be altered. Furthermore, the fixed conformation can affect the accessibility of the nitro group to reagents. researchgate.net

Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide evidence for such intramolecular hydrogen bonds. bohrium.commdpi.com For instance, in the IR spectrum, the O-H stretching frequency would be red-shifted and broadened compared to a free hydroxyl group.

Intermolecular Interactions:

In the solid state, molecules of this compound are expected to engage in a variety of intermolecular interactions that contribute to the stability of the crystal lattice. These include:

Hydrogen Bonding: The nitro group's oxygen atoms are good hydrogen bond acceptors and can form intermolecular hydrogen bonds with the N-H group of the carbamate from a neighboring molecule (N-H···O-N). researchgate.net The phenolic hydroxyl group, if not exclusively involved in an intramolecular hydrogen bond, could also participate in intermolecular hydrogen bonding.

π-π Stacking: The presence of two aromatic rings (the nitrophenol ring and the benzyl ring) allows for π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich aromatic rings stack on top of each other, are a significant cohesive force in the crystal packing of many aromatic compounds. mdpi.com

The interplay of these intermolecular forces will determine the specific crystal packing arrangement, which can influence physical properties such as melting point and solubility.

The following table summarizes the potential non-covalent interactions in this compound.

| Interaction Type | Donor | Acceptor | Nature |

| Intramolecular Hydrogen Bond | Phenolic -OH | Carbonyl C=O | Strong, stabilizing |

| Intermolecular Hydrogen Bond | Carbamate N-H | Nitro -NO₂ | Directional, cohesive |

| π-π Stacking | Aromatic Rings | Aromatic Rings | Non-directional, cohesive |

| Van der Waals Forces | All atoms | All atoms | Non-specific, cohesive |

The combination of these intramolecular and intermolecular forces results in a complex supramolecular architecture that dictates the macroscopic properties and chemical behavior of this compound.

Derivatization and Functionalization Strategies in Academic Research

Synthesis of Novel Derivatives for Structure-Activity Relationship Studies in Chemical Biology

The synthesis of novel derivatives of "2-(Benzyloxycarbonylamino)-5-nitrophenol" is fundamental to conducting structure-activity relationship (SAR) studies. SAR studies are essential in chemical biology and drug discovery to understand how the chemical structure of a compound influences its biological activity. By systematically altering the molecule's functional groups, researchers can identify key structural features required for a desired biological effect and optimize lead compounds to enhance efficacy and selectivity.

Potential modifications to the "this compound" scaffold for SAR studies could include:

Variation of the N-Protecting Group: Replacing the benzyloxycarbonyl (Cbz) group with other carbamates, amides, or sulfonamides would probe the influence of the electronic and steric properties of this moiety on biological activity.

Substitution on the Phenyl Ring: Introducing a range of substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring can systematically alter the molecule's lipophilicity, electronic distribution, and steric profile.

Modification of the Phenolic Hydroxyl Group: Esterification or etherification of the hydroxyl group can provide insights into the importance of this group as a hydrogen bond donor or acceptor for biological interactions.

Alterations to the Nitro Group: While often a precursor for an amino group, the nitro group itself can be replaced with other electron-withdrawing groups to evaluate its role in the molecule's activity.

The following table illustrates a hypothetical set of derivatives that could be synthesized for an initial SAR study, targeting a generic protein kinase.

| Derivative | R1 (Position 2) | R2 (Position 5) | R3 (Phenolic OH) | Hypothetical IC50 (nM) |

| Parent | -NH-Cbz | -NO2 | -OH | 150 |

| 1a | -NH-Acetyl | -NO2 | -OH | 500 |

| 1b | -NH-Cbz | -NH2 | -OH | 80 |

| 1c | -NH-Cbz | -NO2 | -OCH3 | 300 |

| 1d | -NH-Cbz | -NO2 | -OCOCH3 | 450 |

This systematic approach allows for the elucidation of the pharmacophore and aids in the design of more potent and selective analogues.

Chemical Modifications at the Phenolic Hydroxyl Group for Orthogonal Protection or Further Functionalization

The phenolic hydroxyl group of "this compound" is a versatile handle for further chemical modifications. Its reactivity allows for the introduction of various functionalities or protecting groups, which is a key strategy in multi-step organic synthesis. Orthogonal protection schemes are particularly valuable, enabling the selective removal of one protecting group in the presence of others, thereby allowing for site-specific transformations of a polyfunctional molecule.

Common protecting groups for the phenolic hydroxyl that are orthogonal to the benzyloxycarbonyl group include:

Silyl ethers: Such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, which are stable under a variety of reaction conditions but can be selectively cleaved with fluoride (B91410) reagents (e.g., TBAF).

Alkyl ethers: Such as the methyl or benzyl (B1604629) ether, which can be introduced under Williamson ether synthesis conditions. Benzyl ethers can be removed by hydrogenolysis, a condition that would also cleave the Cbz group, so careful planning is required.

Esters: Acetyl or pivaloyl esters can be readily formed and are cleavable under basic or acidic conditions, respectively.

Further functionalization of the phenolic hydroxyl can lead to the synthesis of libraries of compounds with diverse properties. For instance, etherification or esterification with various alkyl, aryl, or heterocyclic moieties can significantly impact the molecule's solubility, lipophilicity, and biological activity.

The following table outlines some potential modifications at the phenolic hydroxyl group and their synthetic applications.

| Modification | Reagent | Resulting Functional Group | Key Application |

| Silylation | TBDMS-Cl, Imidazole | -O-TBDMS | Orthogonal protection |

| Etherification | CH3I, K2CO3 | -O-CH3 | Increased lipophilicity |

| Esterification | Acetic Anhydride, Pyridine | -O-COCH3 | Prodrug strategy |

| Mitsunobu Reaction | ROH, DIAD, PPh3 | -O-R | Introduction of diverse R groups |

Transformations Involving the Nitro Group: Selective Reduction to Amine and Subsequent Derivatization

The nitro group in "this compound" is a key functional group that can be selectively transformed into an amino group, opening up a vast array of synthetic possibilities. The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, and numerous methods exist for achieving this selectively in the presence of other sensitive functional groups like the carbamate (B1207046) and the phenol (B47542).

Common reagents for the selective reduction of the nitro group include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas. These conditions can sometimes also cleave the Cbz group, so careful control of the reaction is necessary.

Metal-mediated reductions: Reagents like tin(II) chloride (SnCl2) in acidic media, iron (Fe) powder in acetic acid, or zinc (Zn) in ammonium (B1175870) chloride are effective for this transformation. wikipedia.org

Transfer hydrogenation: Using reagents like hydrazine (B178648) hydrate (B1144303) with a catalyst or sodium borohydride (B1222165) in the presence of a transition metal catalyst. jsynthchem.com

Once the nitro group is reduced to an amine, it can undergo a wide range of derivatization reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Followed by Sandmeyer or related reactions to introduce a variety of substituents such as halogens, cyano, or hydroxyl groups.

The resulting "5-amino-2-(benzyloxycarbonylamino)phenol" is a valuable intermediate for the synthesis of biologically active compounds, including pharmaceuticals and dyes.

Regioselective Introduction of Additional Functionalities for Enhanced Synthetic Utility

The aromatic ring of "this compound" can be further functionalized to enhance its synthetic utility and to explore the effects of additional substituents on its properties. The existing substituents on the ring—the hydroxyl, the protected amine, and the nitro group—direct the regioselectivity of electrophilic aromatic substitution reactions.

The powerful activating and ortho-, para-directing effects of the phenolic hydroxyl group, and to a lesser extent the protected amino group, dominate the directing effects. The nitro group is a deactivating and meta-directing group. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group (positions 3 and, if available, 1) and ortho to the protected amino group (position 3).

Potential regioselective functionalizations include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), which would likely occur at the position ortho to the hydroxyl group.

Nitration: Further nitration, if desired, would be directed by the existing groups.

Friedel-Crafts Acylation or Alkylation: These reactions could introduce alkyl or acyl groups onto the ring, though the presence of deactivating groups can make these reactions challenging.

Formylation: Reactions such as the Vilsmeier-Haack or Duff reaction could introduce a formyl group, a versatile handle for further synthesis.

These regioselective modifications allow for the synthesis of a diverse range of derivatives with tailored electronic and steric properties, further expanding the potential applications of the "this compound" scaffold in various fields of chemical research.

Advanced Spectroscopic and Structural Elucidation Studies of the Compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis and Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the carbon-hydrogen framework of an organic molecule. For 2-(Benzyloxycarbonylamino)-5-nitrophenol, ¹H and ¹³C NMR would provide definitive evidence for its structure and offer insights into the electronic environment of each nucleus.

In a ¹H NMR spectrum, the chemical shifts (δ) are indicative of the local electronic environment. The protons on the nitrophenol ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro group (NO₂) and the electron-donating hydroxyl (-OH) and amino (-NH) groups would cause distinct shifts for the aromatic protons. The benzylic protons (-CH₂-) of the protecting group would likely appear as a singlet around δ 5.2 ppm, while the protons of the phenyl ring of the benzyl (B1604629) group would be observed in the aromatic region, likely around δ 7.3-7.4 ppm. The amine (N-H) and hydroxyl (O-H) protons would appear as broad singlets, with their chemical shifts being concentration and solvent-dependent.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing the number of unique carbon environments. The carbonyl carbon (C=O) of the carbamate (B1207046) group would be significantly downfield, typically in the range of δ 150-160 ppm. Aromatic carbons would resonate between δ 110-160 ppm, with carbons attached to electronegative groups (like the nitro and hydroxyl groups) appearing at the lower field end of this range. The benzylic carbon (-CH₂-) would be expected around δ 67 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (Nitrophenol Ring) | 7.0 - 8.5 | 110 - 160 |

| Aromatic CH (Benzyl Ring) | 7.3 - 7.4 | 127 - 136 |

| Benzylic CH₂ | ~5.2 | ~67 |

| Carbonyl C=O | - | 150 - 160 |

| N-H | Variable (broad) | - |

| O-H | Variable (broad) | - |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Single Crystal X-Ray Diffraction for Solid-State Molecular Architecture Determination

Single Crystal X-Ray Diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Insights during Reactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. ksu.edu.sa These techniques are complementary and rely on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. ksu.edu.sa

The IR and Raman spectra of this compound would exhibit characteristic bands confirming the presence of its key functional groups. The O-H stretching vibration from the phenol (B47542) group would appear as a broad band in the IR spectrum, typically around 3400-3600 cm⁻¹. mdpi.com The N-H stretch of the secondary amide would be observed in a similar region, around 3300 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretching of the carbamate group would be prominent around 1700-1720 cm⁻¹. mdpi.com

The nitro group (NO₂) would show two characteristic stretching vibrations: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. mdpi.comijtsrd.com The C-O stretching of the phenol and the carbamate would be found in the 1200-1300 cm⁻¹ region. These spectral signatures are crucial for confirming the identity of the synthesized compound and can be used to monitor reaction progress where these functional groups are modified. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenol O-H | Stretching | 3400 - 3600 (broad) |

| Amide N-H | Stretching | ~3300 |

| Carbonyl C=O | Stretching | 1700 - 1720 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Nitro NO₂ | Asymmetric Stretching | 1500 - 1550 |

| Nitro NO₂ | Symmetric Stretching | 1330 - 1370 |

| C-O | Stretching | 1200 - 1300 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Analysis of Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge (m/z) ratio. For this compound (C₁₄H₁₂N₂O₅), the calculated exact mass is 288.0746 g/mol . An HRMS measurement yielding a value extremely close to this theoretical mass would provide unambiguous confirmation of the molecular formula.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. In a technique like Electrospray Ionization (ESI), the molecule is ionized, often forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. For 2-amino-5-nitrophenol (B90527), the deprotonated molecule has been observed. massbank.eu

For this compound, characteristic fragmentation pathways would be expected. A common fragmentation for benzyloxycarbonyl-protected amines is the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium cation (C₇H₇⁺) at m/z 91. Another likely fragmentation is the loss of carbon dioxide (44 Da) from the carbamate group. Subsequent fragmentations would involve the nitrophenol core, including potential losses of NO, NO₂, or H₂O. Analyzing these fragmentation pathways helps to piece together the molecular structure and corroborate the assignments made by other spectroscopic methods.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

| [M+H]⁺ | Protonated Molecule | 289.0824 |

| [M-H]⁻ | Deprotonated Molecule | 287.0668 |

| [C₇H₇]⁺ | Tropylium Cation | 91.0548 |

| [M - C₇H₈]⁺ | Loss of Toluene (B28343) | 197.0300 |

| [M - CO₂]⁺ | Loss of Carbon Dioxide | 244.0848 |

Computational and Theoretical Chemistry Studies of 2 Benzyloxycarbonylamino 5 Nitrophenol

Application As a Versatile Synthetic Intermediate in Complex Molecule Construction

Role in the Synthesis of Complex Heterocyclic Scaffolds

The ortho-relationship of the phenolic hydroxyl and the protected amino group in 2-(Benzyloxycarbonylamino)-5-nitrophenol makes it a prime precursor for the synthesis of nitrogen- and oxygen-containing heterocyclic systems, particularly phenoxazines and their derivatives.

Phenoxazinones, for instance, are a class of heterocyclic compounds with significant biological activity. The synthesis of the phenoxazinone core often involves the oxidative coupling of two 2-aminophenol (B121084) molecules. nih.govresearchgate.netphyschemres.org In a controlled, stepwise synthesis, this compound could serve as a key starting material. The synthesis would proceed through the oxidation of the phenolic moiety to a quinone-imine intermediate. This intermediate can then undergo cyclization, leveraging the protected amino group. The presence of the Cbz group ensures that the amine does not undergo unwanted side reactions during the initial oxidation steps. The nitro group remains on the aromatic ring of the resulting phenoxazinone, creating a highly functionalized heterocyclic scaffold that can be further modified.

A plausible reaction pathway for the formation of a substituted benzoxazine (B1645224) derivative is outlined below. This type of intramolecular cyclization is a common strategy for building heterocyclic rings.

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

| 1 | O-Alkylation | An electrophile (e.g., R-X), Base (e.g., K₂CO₃) | O-alkylated intermediate |

| 2 | Intramolecular Cyclization | Acid or base catalysis | Benzoxazine derivative |

| 3 | Cbz Deprotection | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Final heterocyclic amine |

This table represents a generalized pathway for the synthesis of benzoxazine derivatives.

Utilization in the Construction of Highly Functionalized Aromatic Systems

The array of functional groups on this compound allows it to be a focal point for building highly substituted aromatic compounds. The chemical environment of the ring is influenced by the interplay of the electron-donating hydroxyl and amino groups (with the electronic effect of the amino group being moderated by the Cbz group) and the strongly electron-withdrawing nitro group.

This electronic setup makes the aromatic ring susceptible to certain transformations while being resistant to others. For instance, the ring is deactivated towards electrophilic aromatic substitution. However, it is activated for nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present at the ortho or para position to the nitro group. google.comlibretexts.orgyoutube.com

Chemists can leverage the existing functional groups to introduce further complexity in a controlled manner. The Cbz-protected amine is stable to many reagents, allowing for selective reactions at other sites.

Examples of Synthetic Transformations:

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

| Phenolic -OH | Etherification | Alkyl halides (R-X), Base | Aryl ether (-OR) |

| Phenolic -OH | Esterification | Acyl chlorides (RCOCl), Base | Aryl ester (-OCOR) |

| Nitro (-NO₂) | Reduction | H₂, Pd/C; or SnCl₂, HCl | Amino group (-NH₂) |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Nucleophile (Nu⁻) | Substitution of a leaving group |

This table illustrates potential modifications to create more complex aromatic systems, where the Cbz group ensures the original amine remains protected.

A key strategy involves the reduction of the nitro group to a new amino group. This new amine can then be diazotized and converted into a wide range of other functionalities (e.g., -H, -OH, -X, -CN via Sandmeyer reaction), dramatically increasing the molecular diversity obtainable from this single intermediate.

Precursor for Advanced Dye and Pigment Research in Academic Laboratories

While the parent compound, 2-amino-5-nitrophenol (B90527), is a known intermediate in the commercial production of azo dyes, the Cbz-protected version, this compound, is particularly suited for academic research into novel and complex chromophores. nih.govscialert.netresearchgate.net In the multi-step synthesis of sophisticated dyes, protecting group strategies are essential to ensure that specific reactions occur at the desired locations.

The synthesis of azo dyes involves a diazotization reaction followed by a coupling reaction. cuhk.edu.hkunb.ca The free amino group of 2-amino-5-nitrophenol is readily diazotized. By protecting this group with Cbz, a synthetic chemist can perform reactions on other parts of the molecule or on the intended coupling partner without interference from the highly reactive amine.

For example, a researcher might want to build a complex coupling partner through several steps. By using this compound, the phenolic hydroxyl group can be used to couple with a diazonium salt. Alternatively, the nitro group could be reduced to an amine, diazotized, and then coupled to a partner. The original Cbz-protected amine remains untouched throughout these steps. At the end of the synthesis, the Cbz group can be removed to either yield a free amino group as part of the final dye structure or to allow for a final diazotization and coupling at that site. This level of control is invaluable in a research setting for creating dyes with specific, tailored properties.

Integration into Multi-Step Organic Synthesis Pathways for Diverse Chemical Targets

The primary role of this compound in complex organic synthesis is as a protected building block. The benzyloxycarbonyl (Cbz) group is a robust and well-understood amine protecting group that is stable to a wide range of reaction conditions but can be cleanly removed when desired. missouri.eduresearchgate.netacs.org This allows for the sequential and regioselective modification of the molecule's other functional groups.

Its integration into a multi-step pathway allows chemists to orchestrate a series of reactions that would be incompatible with a free primary amine. For example, the phenolic hydroxyl group can be alkylated or acylated, or the nitro group can be chemically modified, all while the primary amine is safely masked. The subsequent removal of the Cbz group, often under mild hydrogenolysis conditions (H₂ and a palladium catalyst), unmasks the amine for further reaction, such as acylation, alkylation, or diazotization. This strategy is fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials where precise control over the molecular structure is required.

Below is a representative table illustrating how this intermediate could be integrated into a hypothetical multi-step synthesis to achieve a complex target molecule.

| Step | Synthetic Goal | Transformation | Reagents | Role of Intermediate |

| 1 | Amine Protection | Protection of 2-amino-5-nitrophenol | Benzyl (B1604629) chloroformate, Base | Formation of the title compound |

| 2 | Phenol (B47542) Modification | O-alkylation of the hydroxyl group | R-Br, K₂CO₃ | The Cbz group prevents N-alkylation |

| 3 | Nitro Group Reduction | Reduction to an aniline (B41778) derivative | SnCl₂, HCl | The Cbz group is stable to these conditions |

| 4 | Diazotization/Substitution | Conversion of new -NH₂ to -CN | 1. NaNO₂, HCl; 2. CuCN | The Cbz group protects the original amine |

| 5 | Deprotection | Removal of Cbz group | H₂, Pd/C | Unmasking the primary amine for final steps |

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Systems for Selective Transformations of the Compound

The molecular architecture of 2-(Benzyloxycarbonylamino)-5-nitrophenol features three distinct functional groups: a nitro group, a phenolic hydroxyl, and a Cbz-protected amine. This complexity presents a significant opportunity for the development of novel catalytic systems capable of achieving high chemoselectivity.

A primary focus of future research is the selective reduction of the nitro group to an amine, yielding 5-amino-2-(benzyloxycarbonylamino)phenol. This transformation is critical for synthesizing downstream products like dyes, pharmaceuticals, and polymers. The challenge lies in reducing the nitro group without cleaving the Cbz protecting group, which is susceptible to hydrogenolysis under standard conditions (e.g., H₂/Pd-C). organic-chemistry.org Promising areas of exploration include:

Catalytic Transfer Hydrogenation (CTH): This technique uses hydrogen donors like formic acid or hydrazine (B178648) in place of high-pressure hydrogen gas, offering a safer and more practical alternative. bohrium.comfrontiersin.org Research is needed to identify heterogeneous catalysts (e.g., based on non-noble metals like cobalt, zinc, or nickel) that can facilitate CTH with high selectivity for the nitro group. frontiersin.orgbit.edu.cn Systems using zinc or magnesium powder with hydrazine glyoxylate (B1226380) have shown promise for selectively reducing nitro groups in the presence of other reducible functionalities.

Chemoselective Biocatalysis: Employing enzymes, such as nitroreductases, or whole-cell biocatalysts could offer unparalleled selectivity under mild, aqueous conditions. nih.gov Research into hybrid bio-chemo catalysts, which combine enzymes with supported metal catalysts, may provide robust and recyclable systems for this transformation. nih.gov

Organocatalysis: Small organic molecules can be used to catalyze a wide range of transformations. mdpi.com Future work could explore organocatalysts for the functionalization of the aromatic ring or for reactions involving the phenol (B47542) group, providing pathways to novel derivatives that are inaccessible through traditional metal catalysis. nih.govdoi.org

The following table summarizes potential catalytic transformations and emerging catalyst types.

| Transformation | Target Functional Group | Emerging Catalytic System | Key Advantage |

| Selective Reduction | Nitro (-NO₂) | Non-noble metal CTH catalysts (Co, Zn, Ni) frontiersin.org | Avoids high-pressure H₂; cost-effective. |

| Selective Reduction | Nitro (-NO₂) | Heterogeneous biocatalysts (e.g., Hyd-1/C) nih.gov | High selectivity; mild, aqueous conditions. |

| Functionalization | Aromatic Ring / Phenol (-OH) | Chiral organocatalysts mdpi.comresearchgate.net | Metal-free; access to asymmetric synthesis. |

| Deprotection | Cbz-Amine (-NHCbz) | Photocatalysis researchgate.net | Mild, selective cleavage under specific light conditions. |

Investigation of its Potential in Materials Science through Rational Molecular Design

The inherent electronic properties of this compound, characterized by electron-donating (hydroxyl and protected amine) and electron-withdrawing (nitro) substituents on a π-conjugated aromatic system, make it an attractive scaffold for the development of functional organic materials. Rational molecular design, aided by computational chemistry, will be instrumental in exploring and optimizing these properties. nih.gov

A significant area of future research lies in the field of nonlinear optical (NLO) materials . Molecules with a strong push-pull electronic structure, such as nitroaniline and nitrophenol derivatives, are known to exhibit large second-order NLO responses, which are essential for technologies like frequency doubling in lasers. researchgate.netinoe.rojhuapl.edu Research efforts will likely involve:

Synthesizing derivatives of the core molecule where the electron-donating or -withdrawing strengths are systematically tuned.

Introducing different conjugation pathways to enhance molecular hyperpolarizability.

Controlling the solid-state packing of these molecules to achieve non-centrosymmetric crystal structures, a prerequisite for second-harmonic generation. researchgate.net

Furthermore, the compound can serve as a monomer or precursor for specialty polymers and dyes . nih.gov After selective reduction of the nitro group to an amine, the resulting diamino phenol derivative becomes a trifunctional monomer. This monomer can be used in polycondensation reactions to create novel polyamides, polyimides, or benzoxazoles with tailored properties such as high thermal stability, specific optical absorption, or chemosensory capabilities for detecting nitroaromatic compounds. researchgate.net Rational design can guide the synthesis of polymers with predictable band gaps, refractive indices, and thermal decomposition temperatures. rsc.org

Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring and Kinetic Studies

To optimize the synthesis and transformations of this compound, a deep understanding of reaction kinetics and mechanisms is essential. Advanced in-situ spectroscopic techniques are emerging as powerful tools for real-time, online monitoring of chemical processes, providing a wealth of data that is unobtainable through traditional offline analysis. nih.gov

Future research will increasingly employ these methods to:

Track Reaction Progress: Techniques like Raman and UV-Vis spectroscopy can monitor the concentration of reactants, intermediates, and products in real time. For instance, the catalytic reduction of the nitro group can be followed by observing the disappearance of the characteristic nitro symmetric stretching peak (around 1350 cm⁻¹) in the Raman spectrum. researchgate.netacs.org Similarly, UV-Vis spectroscopy can monitor the decrease in absorbance of the nitrophenolate ion at approximately 400 nm during its reduction. mdpi.commdpi.com

Elucidate Reaction Mechanisms: By identifying transient intermediates, researchers can gain insight into the reaction pathway. This information is crucial for optimizing catalyst design and reaction conditions to avoid side reactions and improve yield.

Perform Detailed Kinetic Analysis: Real-time concentration data allows for the accurate determination of reaction rates, rate constants, and activation energies. nih.govrsc.org This kinetic analysis is vital for moving from laboratory-scale experiments to efficient, predictable industrial processes. nih.govresearchgate.net The integration of multiple process analytical technologies (PAT), including NMR, IR, and UV-Vis, can provide a comprehensive picture of complex, multi-step syntheses. nih.gov

The table below details the application of various in-situ techniques for studying reactions involving this compound.

| Spectroscopic Technique | Parameter Monitored | Application |

| Raman Spectroscopy | Vibrational modes (e.g., -NO₂ stretch) | Real-time monitoring of nitro group reduction. researchgate.netacs.orgaiche.org |

| UV-Vis Spectroscopy | Electronic transitions (e.g., nitrophenolate peak) | Kinetic analysis of nitrophenol conversion. mdpi.comnih.gov |

| FTIR Spectroscopy | Functional group vibrations | Monitoring the protection/deprotection of the amine group. |

| NMR Spectroscopy | Nuclear spin states | Structural elucidation of intermediates in a reaction mixture. nih.gov |

By leveraging these emerging methodologies, the scientific community can unlock the full potential of this compound, paving the way for more sustainable chemical manufacturing and the creation of novel, high-performance materials.

Q & A

Basic Research Question

- X-ray crystallography : Single-crystal analysis (e.g., at 113 K) reveals dihedral angles between aromatic rings (e.g., ~43° for similar Cbz-protected nitrophenols) and intramolecular hydrogen bonds (e.g., O–H⋯O). Lattice parameters (monoclinic system, space group P2₁/n) can confirm packing efficiency .

- NMR : ¹H NMR (DMSO-d₆) shows distinct signals for the Cbz group (δ 5.1–5.3 ppm, CH₂), aromatic protons (δ 7.3–8.5 ppm), and nitro group-induced deshielding. ¹³C NMR confirms carbonyl (C=O, δ ~155 ppm) and nitrophenyl carbons .

What strategies are effective for assessing the enzyme inhibitory potential of this compound in cancer-related pathways?

Advanced Research Question

- In vitro assays : Use fluorescence-based or colorimetric enzyme assays (e.g., kinase or protease inhibition) with purified targets (e.g., PI3K or MMPs). Monitor IC₅₀ values using dose-response curves (1–100 µM range) .

- Enzyme kinetics : Perform Michaelis-Menten analysis to determine inhibition mode (competitive/non-competitive) by varying substrate concentrations.

- Structural insights : Molecular docking (PDB structures) identifies key interactions (e.g., hydrogen bonds with catalytic residues). Cross-validate with mutagenesis studies to confirm binding sites .

How do structural modifications (e.g., nitro group position or Cbz protection) influence the compound’s reactivity and bioactivity?

Advanced Research Question

- Nitro group position : The 5-nitro substituent enhances electrophilicity, affecting redox properties and interactions with electron-rich enzyme pockets. Compare with analogs (e.g., 4-nitro derivatives) via DFT calculations to map electron density .

- Cbz protection : The Cbz group stabilizes the amino group during synthesis but may sterically hinder target binding. Deprotection studies (e.g., H₂/Pd-C) can isolate the free amine for activity comparisons .

- Substituent effects : Replace nitro with halogens (e.g., Cl) or methyl groups to modulate lipophilicity (logP) and solubility (see HPLC retention times) .

How should researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects) for this compound?

Advanced Research Question

- Orthogonal assays : Replicate studies using standardized protocols (e.g., same cell lines, passage numbers) to exclude variability. For example, use both MTT and ATP-based viability assays for cytotoxicity .

- Purity validation : Ensure >98% purity (HPLC, COA) to rule out impurities as activity drivers. Compare batches synthesized via divergent routes (e.g., nitration before/after Cbz protection) .

- Mechanistic studies : Transcriptomic profiling (RNA-seq) or phosphoproteomics can identify pathway-specific effects (e.g., NF-κB vs. MAPK) .

What analytical methods are critical for characterizing stability and degradation products of this compound under varying storage conditions?

Basic Research Question

- Stability studies : Accelerated degradation tests (40°C/75% RH for 1 month) with HPLC monitoring. Nitrophenols are prone to photodegradation; use amber vials and assess UV light exposure .

- Degradation products : LC-MS/MS identifies nitro group reduction products (e.g., amine derivatives) or hydrolysis of the Cbz group.

- Storage recommendations : Store at −80°C (6-month stability) in anhydrous DMSO; avoid freeze-thaw cycles .

How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?

Advanced Research Question

- Scaffold diversification : Synthesize analogs with modified aryl rings (e.g., pyridinyl or fluorophenyl substitutions) to enhance target affinity. Reference benzamide derivatives for SAR trends .

- Pharmacokinetic profiling : Assess logD (octanol/water), plasma protein binding, and metabolic stability (microsomal assays) to prioritize leads.

- In silico modeling : Use QSAR models to predict ADMET properties and guide synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.